molecular formula C12H14O6 B3187800 Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate CAS No. 174685-34-8

Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Cat. No.: B3187800
CAS No.: 174685-34-8
M. Wt: 254.24 g/mol
InChI Key: CLBVWTVQGKNXMK-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is an organic compound with the molecular formula C12H14O6. It is a bicyclic compound featuring two ester groups and two ketone functionalities. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl maleate with cyclohexanone in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is unique due to its combination of ester and ketone groups within a bicyclic framework. This unique structure imparts distinct reactivity and binding properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c1-17-9(15)11-3-4-12(6-7(11)13,8(14)5-11)10(16)18-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBVWTVQGKNXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1=O)(C(=O)C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
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Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
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Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
Reactant of Route 6
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Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

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